molecular formula C16H27NO11 B1675552 Linustatin CAS No. 72229-40-4

Linustatin

Cat. No.: B1675552
CAS No.: 72229-40-4
M. Wt: 409.39 g/mol
InChI Key: FERSMFQBWVBKQK-CXTTVELOSA-N
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Description

Linustatin is a cyanogenic diglucoside found in flax (Linum usitatissimum). It is one of the cyanogenic glycosides, which are secondary metabolites in plants that release hydrogen cyanide when hydrolyzed. These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linustatin can be synthesized through the glycosylation of linamarin, another cyanogenic glycoside. The process involves the enzymatic or chemical addition of a glucose molecule to linamarin, forming this compound. The reaction conditions typically require a glycosyl donor, such as a glucose derivative, and a catalyst, which can be an enzyme like glycosyltransferase or an acid catalyst .

Industrial Production Methods: Industrial production of this compound involves the extraction from flaxseed. The extraction process includes grinding the flaxseed, followed by solvent extraction using aqueous ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Linustatin undergoes hydrolysis, oxidation, and reduction reactions. The hydrolysis of this compound, catalyzed by the enzyme linamarase, results in the release of hydrogen cyanide, glucose, and acetone cyanohydrin .

Common Reagents and Conditions:

    Hydrolysis: Linamarase enzyme, water, and mild acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Linustatin has several applications in scientific research:

Mechanism of Action

Linustatin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition and cell death. This mechanism is crucial for its role in plant defense and its potential anticancer properties .

Comparison with Similar Compounds

    Linamarin: A monoglucoside cyanogenic glycoside found in flax and other plants.

    Neolinustatin: Another diglucoside cyanogenic glycoside similar to this compound.

    Lotaustralin: A cyanogenic glycoside structurally similar to linamarin but with a different aglycone.

Comparison: this compound is unique due to its diglucoside structure, which provides a more stable form compared to monoglucosides like linamarin. This stability allows for more controlled release of hydrogen cyanide, making it more effective in plant defense. Additionally, the presence of two glucose molecules in this compound enhances its solubility and transport within the plant .

Properties

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERSMFQBWVBKQK-CXTTVELOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992959
Record name 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-40-4
Record name Linustatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72229-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linustatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(6-O-Hexopyranosylhexopyranosyl)oxy]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name InChI=1S/C16H27NO11/c1-16(2,5-17)28-15-13(24)11(22)9(20)7(27-15)4-25-14-12(23)10(21)8(19)6(3-18)26-14/h6-15,18-24H,3-4H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13-,14-,15+/m1/s1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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